molecular formula C9H19N B2958437 (1S)-1-(2-Methylcyclohexyl)ethanamine CAS No. 1848962-23-1

(1S)-1-(2-Methylcyclohexyl)ethanamine

Cat. No.: B2958437
CAS No.: 1848962-23-1
M. Wt: 141.258
InChI Key: KLYXVEVQBRCEKX-MGURRDGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-Methylcyclohexyl)ethanamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Methylcyclohexyl)ethanamine typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material, 2-methylcyclohexanone, is prepared through the methylation of cyclohexanone.

    Reductive Amination: The 2-methylcyclohexanone undergoes reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different nucleophilic groups replacing the ethanamine side chain.

Scientific Research Applications

(1S)-1-(2-Methylcyclohexyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (1R)-1-(2-Methylcyclohexyl)ethanamine: A stereoisomer with a different spatial arrangement of atoms.

    1-(2-Methylcyclohexyl)propanamine: A compound with a similar structure but a different side chain.

    Cyclohexylamine: A simpler analog without the methyl substitution.

Uniqueness: (1S)-1-(2-Methylcyclohexyl)ethanamine is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and an ethanamine side chain. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1S)-1-(2-methylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXVEVQBRCEKX-MGURRDGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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